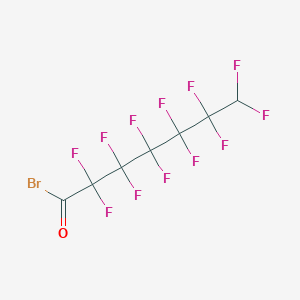
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide
Vue d'ensemble
Description
The compound “2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Bromide” is a type of perfluorinated compound, which means all hydrogen atoms have been replaced by fluorine . These types of compounds are known for their stability and resistance to degradation, which can make them useful in various industrial applications .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a seven-carbon chain (heptanoyl) where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms (dodecafluoro), and one of the terminal groups is a bromide .Chemical Reactions Analysis
Perfluorinated compounds are known for their chemical stability, which means they don’t react easily with other substances . The bromide group might make it more reactive than other perfluorinated compounds, but without specific studies or data, it’s hard to predict its reactivity.Physical And Chemical Properties Analysis
Perfluorinated compounds are typically colorless, odorless, and resistant to heat and chemical reactions . They are also usually hydrophobic and lipophobic, meaning they don’t mix well with either water or oils .Applications De Recherche Scientifique
Organometallic Reactions : A study by Coe and Milner (1972) discusses perfluoroalkylcopper(I) compounds, indicating potential applications in organometallic chemistry, particularly in reactions involving olefins and bromides, which could be relevant to the study of dodecafluoroheptanoyl bromide (Coe & Milner, 1972).
Lanthanide Binding Energies : Research by Dorenbos (2013) on lanthanide 4f-electron binding energies in various compounds, including bromides, provides insights into the electronic structures and chemical interactions of halogenated compounds (Dorenbos, 2013).
Phase Transfer Catalysis : Ido et al. (1997) examined halogen exchange reactions in phase transfer catalysis systems, potentially relevant to understanding the behavior of dodecafluoroheptanoyl bromide in similar systems (Ido, Yamamoto, Jin & Goto, 1997).
Microemulsions for Electrolytic Dechlorinations : Zhang and Rusling (1996) explored microemulsions containing bromides for electrolytic applications, suggesting possible applications in environmental chemistry, particularly for compounds like dodecafluoroheptanoyl bromide (Zhang & Rusling, 1996).
Photoprocesses in Microemulsion Systems : A study by Atik and Thomas (1981) on cationic microemulsion systems using bromides highlights the importance of these compounds in photophysical processes, which could be extrapolated to research involving dodecafluoroheptanoyl bromide (Atik & Thomas, 1981).
Alternative Fumigants : Zhu et al. (2018) researched n-methyl ketones as fumigants, a field that could potentially explore the use of fluorinated bromides like dodecafluoroheptanoyl bromide in pest control applications (Zhu, Dhammi, van Kretschmar, Vargo, Apperson & Roe, 2018).
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFFXKJBKLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Perfluoroheptanoyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



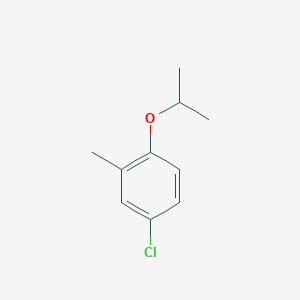
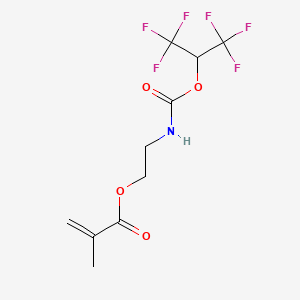
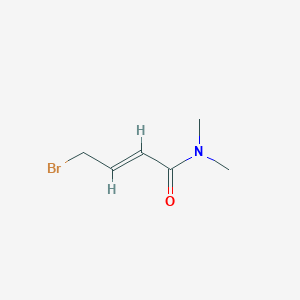
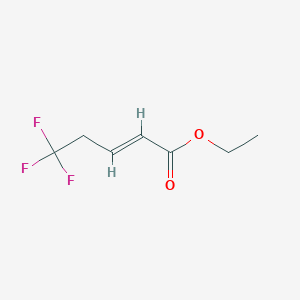

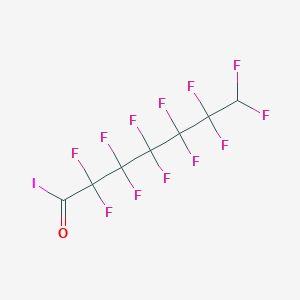


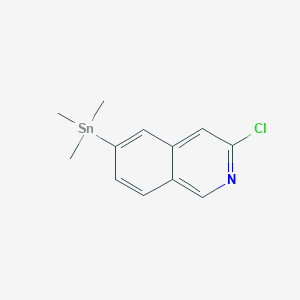
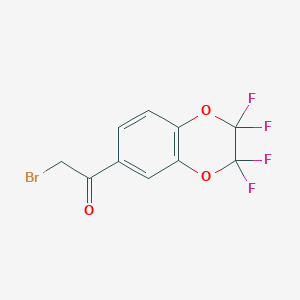
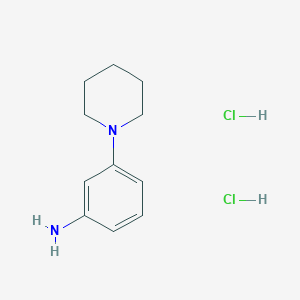
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)
![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)
